N-((5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide
Description
This compound is a heterocyclic organic molecule featuring a 1,3,4-oxadiazole core substituted with a thioether-linked 2-((2-ethoxyphenyl)amino)-2-oxoethyl group and a methyl-3-nitrobenzamide moiety. The oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the ethoxyphenyl and nitrobenzamide groups enhance lipophilicity and electronic effects, respectively.
Properties
IUPAC Name |
N-[[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O6S/c1-3-31-17-10-5-4-8-15(17)23-18(27)12-33-21-25-24-19(32-21)11-22-20(28)14-7-6-9-16(13(14)2)26(29)30/h4-10H,3,11-12H2,1-2H3,(H,22,28)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDBZHWXSOAPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using ethoxyphenylamine.
Formation of the Nitrobenzamide Moiety: The nitrobenzamide moiety can be synthesized by nitration of a suitable benzamide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. Scale-up processes may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-((5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogenation catalysts to reduce the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, palladium on carbon (Pd/C) with hydrogen gas
Substitution: Alkyl halides, nucleophiles like thiols or amines
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-((5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Structural Analogues
a. N-((5-((2-((4-Ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide (CAS 851862-20-9)
- Structural Differences : The ethoxy group is at the para position (vs. ortho in the target compound), and the benzamide is replaced with a furan-carboxamide.
- Properties : Predicted density = 1.40 g/cm³; pKa = 11.83. These values suggest comparable solubility and acidity to the target compound .
b. N-(2-Ethoxyphenyl)-2-({5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)propanamide (8j)
- Structural Differences: A propanamide linker replaces the amino-oxoethyl group in the target compound. The oxadiazole is substituted with an indole-methyl group.
- Synthesis : Synthesized via cyclization and coupling reactions, yielding 76% with a melting point of 124–125°C .
c. 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a)
- Structural Differences : Benzofuran replaces the nitrobenzamide, and the thioether is directly linked to acetamide.
- Activity : Exhibits antimicrobial properties, highlighting the role of the oxadiazole-thioether motif in bioactivity .
Functional Group Variations
- Amide vs.
- Thioether Linkers: Thioacetamide groups in quinazolinone derivatives () show similar metabolic stability but lack the oxadiazole’s rigidity .
Physicochemical Properties
*Estimated based on molecular formula.
Biological Activity
N-((5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical structure, synthesis, and various biological effects supported by research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H21N5O6S |
| Molecular Weight | 471.5 g/mol |
| CAS Number | 904273-14-9 |
The structure features an oxadiazole ring, which is often associated with various pharmacological activities, and a nitrobenzamide moiety that may enhance its bioactivity.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving thiosemicarbazide derivatives.
- Introduction of the Ethoxyphenyl Group : This step often requires electrophilic substitution reactions.
- Final Coupling with Nitrobenzamide : The final product is formed by coupling the intermediate with a nitrobenzamide derivative under specific reaction conditions.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, a study highlighted that similar oxadiazole derivatives demonstrated effective antibacterial activity against various strains of bacteria, suggesting that this compound could possess comparable effects .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Studies have shown that derivatives with similar functional groups can inhibit cancer cell proliferation. For example, certain oxadiazole derivatives have been reported to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death .
Enzyme Inhibition
N-(5-(substituted phenyl)thio)-1,3,4-oxadiazoles have been studied for their ability to inhibit specific enzymes involved in disease processes. The inhibition of enzymes such as carbonic anhydrases and various kinases has been documented in related compounds . This suggests that our compound may also exhibit enzyme inhibitory properties relevant to therapeutic applications.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated a significant zone of inhibition for compounds structurally related to N-(5-(substituted phenyl)thio)-1,3,4-oxadiazoles .
- Anticancer Activity : In vitro studies on similar compounds demonstrated their ability to induce apoptosis in human cancer cell lines through the activation of caspase pathways . These findings support further investigation into the anticancer potential of N-(5-(substituted phenyl)thio)-1,3,4-oxadiazoles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
